2-(2-Hydroxypropan-2-yl)isonicotinic acid
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Overview
Description
2-(2-Hydroxypropan-2-yl)isonicotinic acid is an organic compound derived from isonicotinic acid It features a hydroxypropan-2-yl group attached to the second carbon of the isonicotinic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxypropan-2-yl)isonicotinic acid can be achieved through several methods. One common approach involves the reaction of isonicotinic acid with 2-hydroxypropan-2-yl halides under basic conditions. The reaction typically requires a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The mixture is heated to reflux, and the product is isolated through crystallization or extraction .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize similar reaction conditions as laboratory synthesis but are optimized for higher yields and purity. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxypropan-2-yl)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-(2-Oxopropan-2-yl)isonicotinic acid.
Reduction: 2-(2-Hydroxypropan-2-yl)isonicotinic alcohol.
Substitution: 2-(2-Alkoxypropan-2-yl)isonicotinic acid.
Scientific Research Applications
2-(2-Hydroxypropan-2-yl)isonicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts
Mechanism of Action
The mechanism of action of 2-(2-Hydroxypropan-2-yl)isonicotinic acid involves its interaction with specific molecular targets. The hydroxypropan-2-yl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the isonicotinic acid moiety can interact with cellular receptors, modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Isonicotinic acid: Lacks the hydroxypropan-2-yl group, making it less versatile in certain reactions.
Nicotinic acid: Has the carboxyl group at a different position, leading to different chemical properties.
Picolinic acid: Another isomer with distinct reactivity due to the position of the carboxyl group.
Uniqueness
This structural feature allows for more diverse chemical modifications and interactions compared to its analogs .
Properties
Molecular Formula |
C9H11NO3 |
---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
2-(2-hydroxypropan-2-yl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H11NO3/c1-9(2,13)7-5-6(8(11)12)3-4-10-7/h3-5,13H,1-2H3,(H,11,12) |
InChI Key |
GDDQYVJKADMDFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC=CC(=C1)C(=O)O)O |
Origin of Product |
United States |
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